

# A Preliminary Investigation into Turkesterone's Metabolic Effects: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Turkesterone*

Cat. No.: *B000103*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Turkesterone**, a phytoecdysteroid, has garnered significant attention for its purported anabolic and metabolic benefits. This technical guide provides a comprehensive overview of the current preliminary scientific evidence regarding **turkesterone**'s effects on metabolic pathways. While research, particularly in human subjects, is still in its nascent stages, this document synthesizes the available quantitative data, details experimental methodologies from key studies, and visualizes the proposed signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the potential therapeutic and performance-enhancing applications of **turkesterone**. The limited scope of current human trials necessitates further rigorous investigation to fully elucidate its metabolic impact.

## Introduction

**Turkesterone** is a naturally occurring ecdysteroid found in plants, most notably *Ajuga turkestanica*.<sup>[1]</sup> Ecdysteroids are analogues of insect molting hormones and are investigated for their potential anabolic properties in mammals without the androgenic side effects associated with traditional anabolic steroids.<sup>[2][3]</sup> The primary interest in **turkesterone** lies in its potential to enhance muscle protein synthesis, which has downstream implications for overall metabolic health.<sup>[4][5]</sup> This guide focuses specifically on the direct and indirect metabolic effects of **turkesterone** as reported in preliminary scientific studies.

## Quantitative Data on Metabolic Effects

The current body of research on the direct metabolic effects of **turkesterone** in humans is limited. The available quantitative data from preliminary studies are summarized below. It is critical to note that these findings are not statistically significant and require further investigation through larger, more robust clinical trials.

**Table 1: Effects of Acute Turkesterone Supplementation on Resting Metabolic Rate (RMR) in Healthy Males**

Dosage	Time Point	Mean Change in RMR from Baseline	Statistical Significance	Reference
1000 mg	60 min	+2.7%	Not Significant	<a href="#">[5]</a>
	120 min	+5.6%	Not Significant	
	180 min	+7.8%	Not Significant	
2000 mg	60 min	+0.7%	Not Significant	<a href="#">[5]</a>
	120 min	+4.2%	Not Significant	
	180 min	+3.6%	Not Significant	
Placebo	60 min	-0.9%	Not Significant	<a href="#">[5]</a>
	120 min	-0.7%	Not Significant	
	180 min	+3.6%	Not Significant	

Source: Adapted from Harris et al. (2024). The study reported no statistically significant main condition, time, or interaction main effects for RMR.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

**Table 2: Effects of Four-Week Turkesterone Supplementation on Body Composition in Active Males and Females**

Parameter	Turkesterone Group (Mean Change $\pm$ SD)	Placebo Group (Mean Change $\pm$ SD)	Between-Group Statistical Significance (p-value)	Reference
Body Mass (kg)	-0.4 $\pm$ 1.8	+0.1 $\pm$ 1.8	0.38	<a href="#">[2]</a> <a href="#">[11]</a>
Lean Body Mass (kg)	-0.6 $\pm$ 1.4	-0.3 $\pm$ 1.7	0.68	<a href="#">[2]</a> <a href="#">[11]</a>
Fat Mass (kg)	+0.1 $\pm$ 0.6	+0.5 $\pm$ 0.6	0.06	<a href="#">[2]</a> <a href="#">[11]</a>
Percent Body Fat (%)	+0.3 $\pm$ 0.6	+0.7 $\pm$ 0.9	0.14	<a href="#">[2]</a> <a href="#">[11]</a>

Source: Adapted from Antonio et al. (2024). The study found no significant between-group differences in the delta scores for any body composition measures.[\[2\]](#)[\[11\]](#)

**Table 3: In Vitro Effects of Turkesterone on Lipid Accumulation**

Compound	Effect on Lipid Accumulation in Human Adipocytes	Reference
Turkesterone	Reduced lipid accumulation	<a href="#">[12]</a>

Source: Adapted from Todorova et al. (2023). This study suggests a potential anti-adipogenic activity of **turkesterone**.[\[12\]](#)

## Experimental Protocols

### Acute Effects on RMR and Metabolic Parameters in Healthy Males (Harris et al., 2024)

- Study Design: A randomized, single-blind, placebo-controlled, counter-balanced crossover study.[\[5\]](#)[\[9\]](#)

- Participants: Eleven apparently healthy, recreationally active males (mean age  $23.3 \pm 2.2$  years).[\[4\]\[5\]\[6\]\[7\]\[9\]\[10\]](#)
- Intervention: Participants were administered one of three conditions on separate occasions: 2000 mg cellulose placebo, 1000 mg **turkesterone** + 1000 mg placebo, or 2000 mg **turkesterone**.[\[5\]\[9\]](#)
- Data Collection: Venous blood samples were collected at baseline (pre-ingestion), 3 hours post-ingestion, and 24 hours post-ingestion to analyze serum insulin-like growth factor-1 (IGF-1). Resting metabolic rate (RMR), lipid metabolism, and carbohydrate metabolism were also assessed.[\[4\]\[5\]\[6\]\[7\]\[9\]\[10\]](#)
- Key Findings: The study found no significant main condition, time, or interaction effects for serum IGF-1, RMR, lipid, and carbohydrate metabolism. However, non-significant increases in serum IGF-1 concentrations and RMR were observed with both **turkesterone** conditions compared to placebo.[\[4\]\[5\]\[6\]\[7\]\[8\]\[9\]\[10\]](#)

## Effects on Body Composition in Active Males and Females (Antonio et al., 2024)

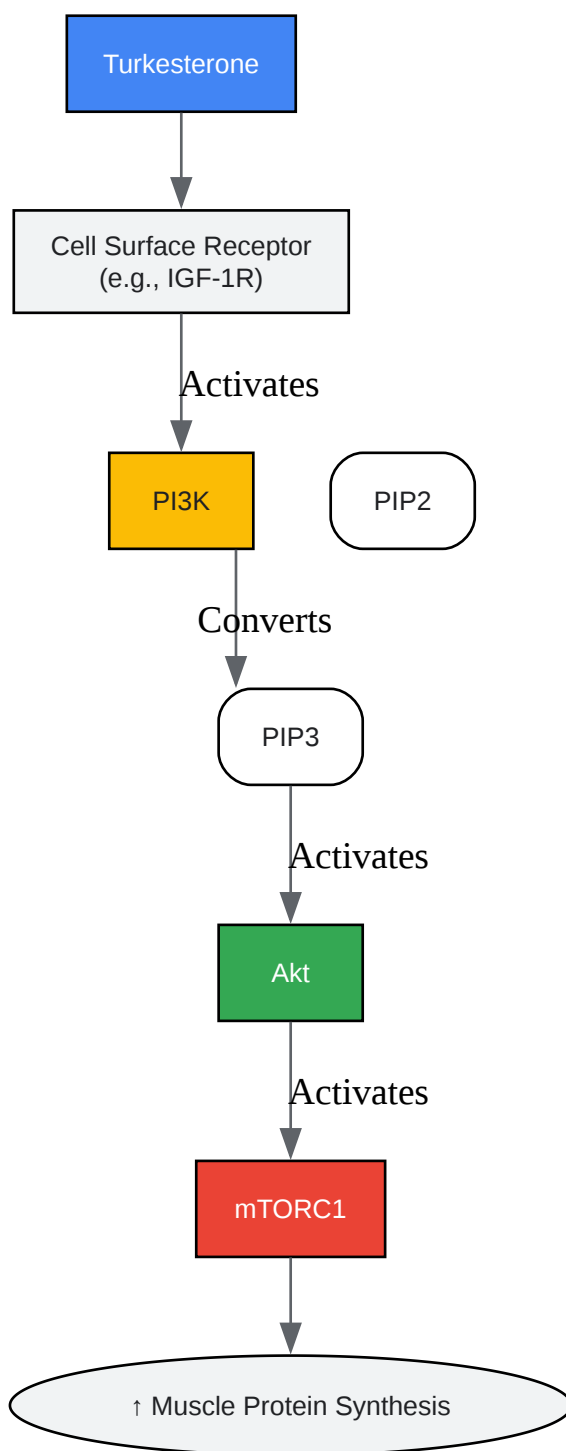
- Study Design: A randomized, placebo-controlled study.[\[2\]\[11\]](#)
- Participants: Thirty-one active males (n=14) and females (n=17).[\[2\]\[11\]](#)
- Intervention: Participants were randomized to receive either a placebo (rice flour) or 500 mg per day of **turkesterone** (from Ajuga Turkestanica extract) for four weeks.[\[2\]\[11\]](#)
- Data Collection: Body composition (body mass, lean body mass, fat mass, and percent body fat) was assessed at baseline and after four weeks using dual-energy X-ray absorptiometry (DXA).[\[2\]\[11\]](#)
- Key Findings: After four weeks of supplementation, there were no significant between-group differences in the changes for any of the measured body composition parameters.[\[2\]\[11\]](#)

## Proposed Signaling Pathways

The anabolic effects of **turkesterone** are theorized to be mediated through pathways that influence protein synthesis, which is intrinsically linked to metabolic regulation. The two primary proposed mechanisms are the activation of the PI3K/Akt/mTOR pathway and interaction with the estrogen receptor beta (ER $\beta$ ).

## PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.<sup>[13]</sup><sup>[14]</sup><sup>[15]</sup><sup>[16]</sup><sup>[17]</sup> It is hypothesized that **turkesterone** may activate this pathway, leading to enhanced muscle protein synthesis.

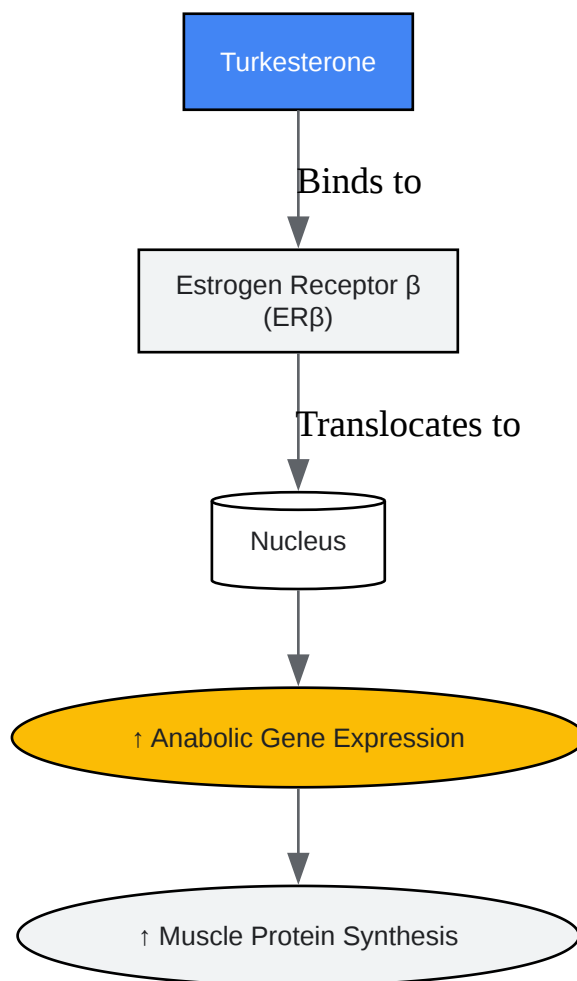


[Click to download full resolution via product page](#)

Caption: Proposed PI3K/Akt/mTOR signaling pathway activation by **turkesterone**.

## Estrogen Receptor Beta (ER $\beta$ ) Signaling Pathway

Some research suggests that ecdysteroids may exert their anabolic effects through binding to estrogen receptor beta (ER $\beta$ ), a pathway distinct from androgenic signaling.[3][18][19] This interaction is thought to initiate a signaling cascade that promotes muscle hypertrophy.



[Click to download full resolution via product page](#)

Caption: Proposed estrogen receptor beta (ER $\beta$ ) mediated signaling by **turkesterone**.

## Discussion and Future Directions

The preliminary data on **turkesterone**'s metabolic effects in humans are currently inconclusive. While some non-significant trends towards an increased resting metabolic rate have been observed in an acute setting, a longer-term study did not show significant effects on body composition. The in vitro evidence for anti-adipogenic effects is promising but requires in vivo validation.

The proposed mechanisms of action, involving the PI3K/Akt/mTOR and ER $\beta$  pathways, provide a strong rationale for further investigation. Future research should focus on:

- Long-term, placebo-controlled human trials: To definitively assess the effects of chronic **turkesterone** supplementation on a comprehensive panel of metabolic markers, including glucose, insulin, lipid profiles, and hormones.
- Dose-response studies: To identify the optimal dosage for potential metabolic benefits.
- Mechanistic studies: To elucidate the precise molecular pathways through which **turkesterone** exerts its effects in mammalian systems.
- Safety and toxicology studies: To establish a comprehensive safety profile for long-term use.

## Conclusion

**Turkesterone** remains a compound of interest for its potential anabolic and metabolic-modulating properties. However, the current scientific literature, particularly concerning human studies, is sparse and preliminary. The data presented in this guide highlight the need for more rigorous, controlled research to substantiate the anecdotal claims and to fully understand the metabolic impact of **turkesterone**. For researchers, scientists, and drug development professionals, **turkesterone** represents a novel avenue for exploration, but one that must be approached with scientific rigor and a clear understanding of the current limitations in our knowledge.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchdirects.com [researchdirects.com]
- 3. Turkesterone and Phytoecdysteroids: Mother Nature's Anabolic Warfare [blog.priceplow.com]



- 4. The Effects of Multiple Acute Turkesterone Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. "The Effects of Multiple Acute Turkesterone Doses on Indirect Measures " by Dillon R. Harris, Tomas Chapman-Lopez et al. [digitalcommons.csumb.edu]
- 7. The Effects of Multiple Acute Turkesterone Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Prelimin... [ouci.dntb.gov.ua]
- 8. [PDF] The Effects of Multiple Acute Turkesterone Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 11. researchdirects.com [researchdirects.com]
- 12. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. swolverine.com [swolverine.com]
- 19. Plant-Based Muscle Support Through Estrogen Receptor Beta Activation - THE VEGAN | Plant-based Protein | Soy Protein Isolated [thevegan.uk]
- To cite this document: BenchChem. [A Preliminary Investigation into Turkesterone's Metabolic Effects: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000103#preliminary-investigation-into-turkesterone-s-metabolic-effects]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)